

An In-depth Technical Guide to 6,8-Dichloro-4-hydroxycoumarin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6,8-Dichloro-4-hydroxycoumarin**

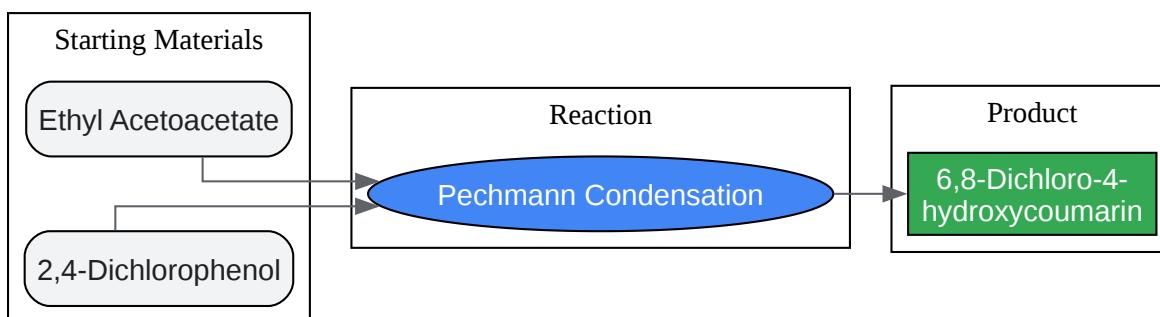
Cat. No.: **B1464072**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxycoumarin scaffold is a cornerstone in the development of anticoagulant therapeutics. These compounds, acting as vitamin K antagonists, have been pivotal in the management of thromboembolic disorders.^{[1][2]} **6,8-Dichloro-4-hydroxycoumarin** (CAS Number: 36051-82-8) is a halogenated derivative of this important class of molecules. The introduction of chlorine atoms onto the benzene ring is anticipated to significantly modulate the compound's physicochemical properties and biological activity, making it a person of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of **6,8-Dichloro-4-hydroxycoumarin**, encompassing its synthesis, physicochemical properties, mechanism of action, and methods for its biological evaluation and analytical characterization.


Physicochemical Properties

A thorough understanding of the physicochemical properties of **6,8-Dichloro-4-hydroxycoumarin** is essential for its application in research and development.

Property	Value	Source
CAS Number	36051-82-8	[3]
Molecular Formula	C ₉ H ₄ Cl ₂ O ₃	[4]
Molecular Weight	231.03 g/mol	[4]
Appearance	Solid (predicted)	
Melting Point	319-320 °C	[5]
Boiling Point (Predicted)	428.7±45.0 °C	[5]
Density (Predicted)	1.699±0.06 g/cm ³	[5]

Synthesis of 6,8-Dichloro-4-hydroxycoumarin

The synthesis of **6,8-Dichloro-4-hydroxycoumarin** can be effectively achieved through the Pechmann condensation, a classic and versatile method for the preparation of coumarins from a phenol and a β -ketoester under acidic conditions.[6][7]

[Click to download full resolution via product page](#)

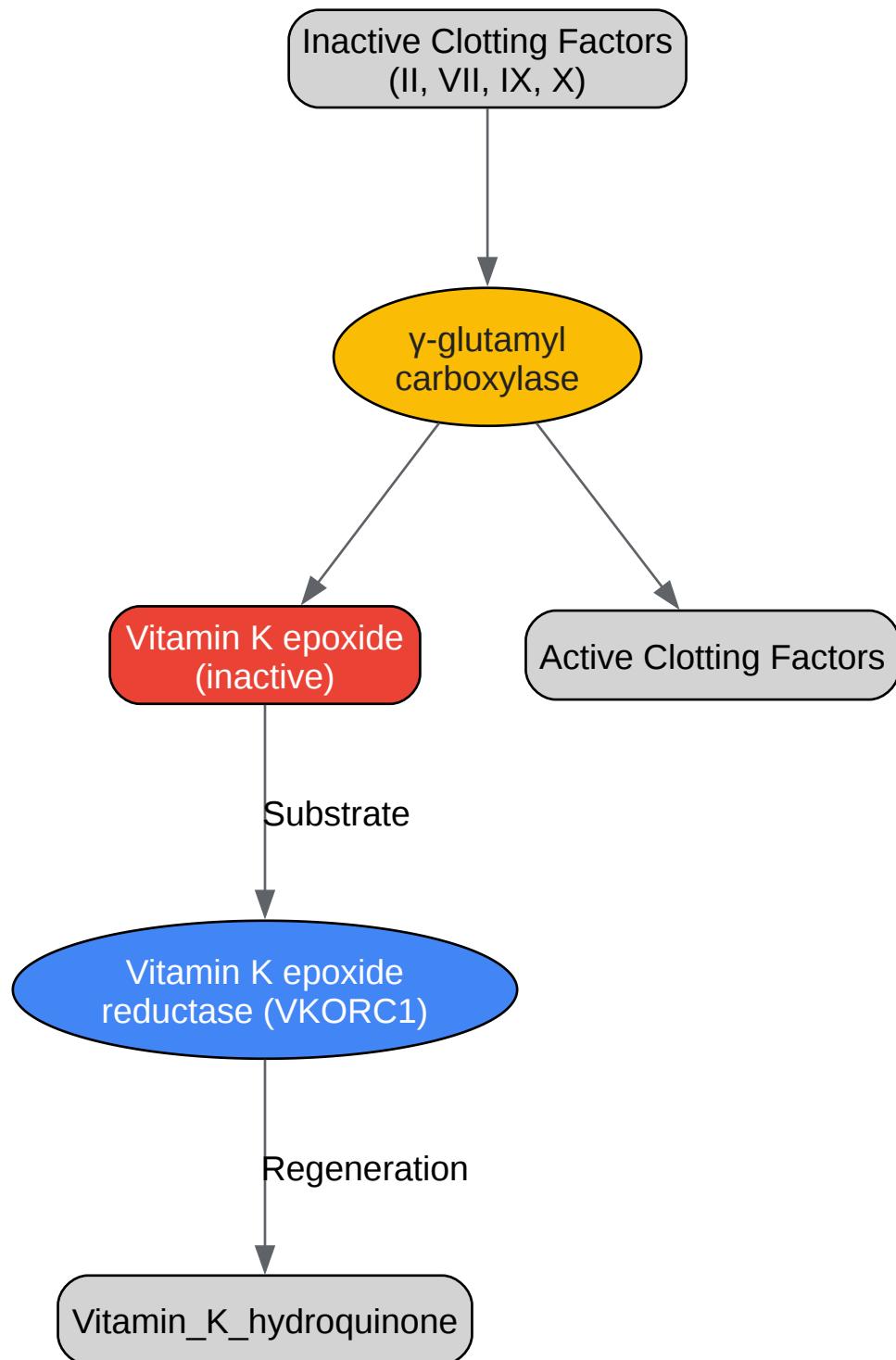
Caption: Synthetic workflow for **6,8-Dichloro-4-hydroxycoumarin**.

Experimental Protocol: Pechmann Condensation

This protocol outlines the synthesis of **6,8-Dichloro-4-hydroxycoumarin** from 2,4-dichlorophenol and ethyl acetoacetate.

Materials:

- 2,4-Dichlorophenol
- Ethyl acetoacetate
- Concentrated sulfuric acid (H_2SO_4)
- Ethanol
- Crushed ice
- Deionized water


Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, combine 2,4-dichlorophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
- **Acid Catalysis:** Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 equivalents) dropwise with constant stirring. The temperature should be maintained below 10°C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.
- **Isolation:** Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
- **Purification:** Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **6,8-Dichloro-4-hydroxycoumarin**.

- Drying: Dry the purified product under vacuum.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The primary mechanism of anticoagulant action for 4-hydroxycoumarin derivatives is the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).^{[8][9]} This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several clotting factors.

[Click to download full resolution via product page](#)

Caption: Inhibition of the Vitamin K cycle by **6,8-Dichloro-4-hydroxycoumarin**.

By inhibiting VKORC1, **6,8-Dichloro-4-hydroxycoumarin** prevents the regeneration of the active form of vitamin K (hydroquinone) from its inactive epoxide form. This depletion of active

vitamin K leads to the production of under-carboxylated and therefore inactive clotting factors (Factors II, VII, IX, and X), ultimately impairing the coagulation cascade and exerting an anticoagulant effect.[\[9\]](#)

Biological Evaluation: Anticoagulant Activity

The anticoagulant activity of **6,8-Dichloro-4-hydroxycoumarin** can be assessed using the prothrombin time (PT) assay. The PT test measures the integrity of the extrinsic and common pathways of the coagulation cascade.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Halogenation of the 4-hydroxycoumarin scaffold is known to influence anticoagulant potency, and it is hypothesized that the 6,8-dichloro substitution pattern will confer significant activity.[\[1\]](#)

Experimental Protocol: Prothrombin Time (PT) Assay

This protocol provides a general framework for evaluating the in vitro anticoagulant activity of **6,8-Dichloro-4-hydroxycoumarin**.

Materials:

- Test compound (**6,8-Dichloro-4-hydroxycoumarin**) dissolved in a suitable solvent (e.g., DMSO)
- Pooled normal human plasma (citrated)
- Thromboplastin reagent (containing tissue factor and calcium)
- Control anticoagulant (e.g., Warfarin)
- Coagulometer

Procedure:

- Sample Preparation: Prepare a series of dilutions of the test compound and the control anticoagulant in a suitable buffer.
- Plasma Incubation: Pre-warm the citrated human plasma to 37°C.

- Reaction Initiation: To a cuvette containing a pre-warmed aliquot of plasma, add a specific volume of the test compound dilution (or control/vehicle). Incubate for a defined period (e.g., 2 minutes) at 37°C.
- Clotting Induction: Add a pre-warmed aliquot of the thromboplastin reagent to the plasma-compound mixture. The coagulometer will automatically start timing.
- Clot Detection: The coagulometer will detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.
- Data Analysis: Compare the prothrombin time of the test compound-treated plasma to that of the vehicle control. An increase in prothrombin time indicates anticoagulant activity. The results can be used to determine dose-response curves and calculate parameters such as the concentration required to double the prothrombin time.

Analytical Characterization

The identity and purity of synthesized **6,8-Dichloro-4-hydroxycoumarin** should be confirmed using a combination of spectroscopic and chromatographic techniques.

Predicted Spectral Data

The following table summarizes the predicted spectral data for **6,8-Dichloro-4-hydroxycoumarin**. This data is based on the known spectral properties of the 4-hydroxycoumarin scaffold and the expected effects of the dichloro-substitution.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Technique	Predicted Data
¹ H NMR	Aromatic protons will appear as distinct signals in the downfield region (around 7-8 ppm). The singlet for the proton at the 3-position will be absent due to the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet at a very downfield chemical shift.
¹³ C NMR	Characteristic signals for the carbonyl carbon (lactone), the enolic carbon bearing the hydroxyl group, and the aromatic carbons. The carbons bearing the chlorine atoms will show characteristic chemical shifts. Online prediction tools can provide more specific shift values. [18] [19]
IR Spectroscopy	A broad O-H stretching band (around 3000-3400 cm^{-1}), a strong C=O stretching band for the lactone (around 1650-1700 cm^{-1}), and C-Cl stretching bands in the fingerprint region. [20]
Mass Spectrometry	The molecular ion peak (M^+) should be observed at $\text{m/z} \approx 230$, with a characteristic isotopic pattern for two chlorine atoms (M , $\text{M}+2$, $\text{M}+4$). [21] [22]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of **6,8-Dichloro-4-hydroxycoumarin**.

Typical HPLC Conditions:

- Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

- Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 310 nm)
- Flow Rate: 1 mL/min
- Injection Volume: 10 μ L

The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

6,8-Dichloro-4-hydroxycoumarin is a synthetically accessible derivative of the pharmacologically significant 4-hydroxycoumarin family. Its halogenated structure suggests a high potential for potent anticoagulant activity through the inhibition of Vitamin K epoxide reductase. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Further investigation into its specific biological activity and pharmacokinetic profile is warranted to fully elucidate its place within the landscape of anticoagulant therapeutics.

References

- Couttolenc, A., et al. (2020). Synthesis, antioxidant and anticholinesterase activities of coumarin-dihydropyridinone hybrids. *Bioorganic Chemistry*, 104, 104238.
- Li, Y., et al. (2020). Synthesis and biological evaluation of novel 4-hydroxycoumarin derivatives as potential anticancer agents. *European Journal of Medicinal Chemistry*, 192, 112185.
- Abdou, M. M. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. *Journal of the Serbian Chemical Society*, 84(1), 1-38.
- CASPRE - ^{13}C NMR Predictor.
- Jung, J. C., & Park, O. S. (2009).
- Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. (2024). *Canadian Journal of Physiology and Pharmacology*.
- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (2020). *Oriental Journal of Chemistry*, 36(5), 906-913.
- Pechmann, H. v. (1884). Ueber die Darstellung der Cumarine. *Berichte der deutschen chemischen Gesellschaft*, 17(1), 929-936.

- Daru, J., & Stirling, A. (2011). Mechanism of the Pechmann reaction: a theoretical study. *The Journal of organic chemistry*, 76(21), 8749–8755.
- PubChemLite - **6,8-dichloro-4-hydroxycoumarin** (C9H4Cl2O3).
- PubChem - 4-Hydroxycoumarin.
- NMRDB.org - Predict 13C carbon NMR spectra.
- Oldenburg, J., & Watzka, M. (2007). VKORC1: molecular target of coumarins. *Journal of thrombosis and haemostasis : JTH*, 5 Suppl 1, 113–118.
- Manolov, I., et al. (2006). Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. *Archiv der Pharmazie*, 339(6), 319–326.
- Infrared spectrum of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. (2016). *Journal of Chemical and Pharmaceutical Research*, 8(1), 544-549.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). *Chemistry & Chemical Technology*, 14(1), 1-8.
- Loarueng, C., et al. (2019).
- 4-Hydroxycoumarins - Wikipedia.
- Partial ¹H-NMR spectra of 4-hydroxycoumarin (above) and CAD1 (below) - ResearchGate.
- Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. (2021). *Research, Society and Development*, 10(8), e7910816948.
- Prothrombin time - Wikipedia.
- Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines - Supporting Information.
- LookChem - **6,8-DICHLORO-4-HYDROXYCOUMARIN**.
- SpectraBase - 6,7-DICHLORO-4-HYDROXYCOUMARIN.
- (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- MedlinePlus - Prothrombin Time Test and INR (PT/INR).
- Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf.
- Mayo Clinic - Prothrombin time test.
- Empirically Predicted 13C NMR Chemical Shifts for 8-hydroxyflavone Starting From 7,8,4'-trihydroxyflavone and From 7,8-dihydroxyflavone. (2008). *Magnetic Resonance in Chemistry*, 46(7), 669-673.
- Mass spectrum of 4-hydroxythiocoumarin. | Download Scientific Diagram - ResearchGate.
- NIST WebBook - Coumarin, 8-acetyl-7-hydroxy-4-methyl-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsdjournal.org [rsdjournal.org]
- 3. 6,8-DICHLORO-4-HYDROXYCOUMARIN | 36051-82-8 [chemicalbook.com]
- 4. 6,8-Dichloro-4-hydroxycoumarin AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6,8-DICHLORO-4-HYDROXYCOUMARIN | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Prothrombin time - Wikipedia [en.wikipedia.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 13. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Prothrombin time test - Mayo Clinic [mayoclinic.org]
- 15. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. CASPRE [caspre.ca]
- 19. Visualizer loader [nmrdb.org]

- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Coumarin, 8-acetyl-7-hydroxy-4-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6,8-Dichloro-4-hydroxycoumarin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1464072#6-8-dichloro-4-hydroxycoumarin-cas-number-36051-82-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com